1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one
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Overview
Description
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one typically involves cyclization reactions. One common method includes the reaction of histamine dihydrochloride with paraformaldehyde . This process involves the formation of a cyclic intermediate, which is then further processed to yield the desired compound. Industrial production methods often involve similar cyclization reactions but are optimized for higher yields and purity .
Chemical Reactions Analysis
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include various substituted derivatives that can be further utilized in different applications .
Scientific Research Applications
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one can be compared with other heterocyclic compounds such as:
Pyrrolopyrazine: This compound also features a fused ring system but with different nitrogen positioning, leading to distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion, which provides a versatile platform for chemical modifications and diverse applications .
Properties
IUPAC Name |
1,3,4,5,6,7-hexahydroimidazo[4,5-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-8-4-1-2-7-3-5(4)9-6/h7H,1-3H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMJWRLDQXXOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501396-73-1 |
Source
|
Record name | 1H,2H,3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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